N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-2-4-8-14(12)19-17(20)16-11-10-13-7-3-5-9-15(13)18-16/h2-9,16,18H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYVYCUSFZCEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylamine with a suitable aldehyde or ketone to form an intermediate Schiff base, which is then reduced to form the tetrahydroquinoline ring. The carboxamide group is introduced through subsequent reactions involving carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce tetrahydroquinoline derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its ability to induce apoptosis in cancer cells. For instance, research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer Cell Lines
In a study focusing on breast cancer cell lines MDA-MB-231 and MCF-7, N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide was shown to reduce the viability of these cells significantly. The compound's mechanism involved:
- Induction of Apoptosis : The treatment resulted in increased early and late apoptotic cells.
- Cytotoxic Concentrations : An IC50 value was determined for the compound, indicating effective concentrations that lead to 50% cell death.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MDA-MB-231 | 0.05 | Increased |
| MCF-7 | 0.05 | Increased |
This study emphasizes the need for further exploration of tetrahydroquinoline derivatives as potential anticancer agents targeting specific pathways involved in tumor growth and survival .
Antimycobacterial Activity
Another significant application of this compound is its activity against mycobacterial species. Research has indicated that certain quinoline derivatives demonstrate higher efficacy against Mycobacterium tuberculosis compared to standard treatments.
Case Study: Mycobacterial Inhibition
A comparative analysis showed that specific derivatives exhibited lower IC50 values than traditional drugs like isoniazid:
| Compound | IC50 (µM) | Activity Against |
|---|---|---|
| This compound | 16.3 | M. tuberculosis |
| Isoniazid | 20.0 | M. tuberculosis |
This finding suggests that modifications to the tetrahydroquinoline structure could lead to enhanced antimycobacterial activity and reduced toxicity .
Mechanistic Insights and Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural properties which facilitate interaction with biological targets.
Key Mechanisms Identified:
- VEGFR-2 Inhibition : Some studies have explored the compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
- Apoptotic Pathways : The compound has been linked to increased expression of pro-apoptotic proteins such as Bax and Caspase-7.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of tetrahydroquinoline-carboxamides are highly dependent on substituent patterns. Key analogs include:
Key Observations :
Modifications on the Tetrahydroquinoline Core
Variations in the tetrahydroquinoline scaffold itself significantly impact activity:
Key Observations :
- Bioactivity : Introduction of chloro and heterocyclic groups (e.g., imidazole) in analogs enhances protease inhibition, suggesting that similar modifications to the target compound could broaden its therapeutic scope .
- Steric Effects : Bulky substituents (e.g., cyclopropanesulfonyl) may limit bioavailability but improve target specificity .
Key Observations :
- The target compound’s synthesis may benefit from ionic liquid catalysis, as demonstrated for related derivatives, offering an eco-friendly alternative to traditional metal-based methods .
Physicochemical and Pharmacokinetic Properties
- Solubility: Quaternary ammonium derivatives (e.g., N-[2-(dimethylamino)ethyl]-THQ-carboxamide dihydrochloride) exhibit enhanced solubility due to ionization, a feature absent in the target compound .
Biological Activity
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a compound that belongs to the class of tetrahydroquinolines, which are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a bicyclic structure consisting of a quinoline framework with a methyl group on the phenyl ring and a carboxamide functional group. This structural composition contributes to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Compounds in the tetrahydroquinoline class have been shown to inhibit various cancer cell lines. For instance, derivatives of tetrahydroquinolines have demonstrated significant cytotoxicity against human cancer cell lines such as NCI-H23 and MDA-MB-231, with some compounds exhibiting up to 53 times the potency of reference drugs in inhibiting NF-κB transcriptional activity .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against a range of pathogens. The structural variations in the phenyl substituents can influence the potency against specific microbial strains.
- Anti-inflammatory Effects : Some studies suggest that tetrahydroquinoline derivatives can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases .
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and transcription factors. For example:
- NF-κB Inhibition : Tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. This inhibition is crucial for reducing inflammation and cancer progression .
- Cytotoxicity Mechanisms : The cytotoxic effects against cancer cells are often attributed to apoptosis induction and cell cycle arrest. Molecular docking studies have shown promising interactions between these compounds and key proteins involved in cancer cell survival .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Unique Aspects |
|---|---|---|---|
| This compound | 12.5 µg/mL | 6.67 mg/mL (E. coli) | Notable NF-κB inhibition |
| N-(phenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | 10 µg/mL | 5.45 mg/mL (S. aureus) | Broader spectrum of activity |
| N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | 8 µg/mL | 4.50 mg/mL (Pseudomonas) | Enhanced potency against specific microbial strains |
Case Studies
Several studies have investigated the biological activity of tetrahydroquinoline derivatives:
- In Vitro Cytotoxicity Study : A series of tetrahydroquinoline derivatives were synthesized and tested against various human cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of Doxorubicin .
- Antimicrobial Evaluation : Research demonstrated that specific substitutions on the phenyl ring could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed improved activity profiles .
- Inflammatory Response Modulation : Studies indicated that certain tetrahydroquinoline derivatives could effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide?
- Methodology :
- Povarov Reaction : Utilize Lewis acids (e.g., Fe₂(SO₄)₃·xH₂O) to catalyze the cycloaddition between anilines and unsaturated ketones, yielding tetrahydroquinoline derivatives .
- Ionic Liquid Catalysis : Employ acidic ionic liquids like [NMPH]H₂PO₄ for a green synthesis approach. This method avoids toxic catalysts and allows catalyst reuse (≥5 cycles) with minimal activity loss .
- Oxidative Ugi-Type Reactions : Apply IBX-mediated reactions to functionalize tetrahydroisoquinoline scaffolds, enabling N- and C1-carboxamide derivatization (e.g., with iodobenzoyl or morpholino groups) .
Q. How can researchers characterize the stereochemistry of N-substituted tetrahydroquinoline derivatives?
- Methodology :
- Chiral HPLC : Separate cis/trans isomers using chiral stationary phases. For example, diastereomers from Ugi-type reactions (e.g., 4m in ) are often inseparable via column chromatography but resolvable via HPLC .
- X-ray Crystallography : Determine absolute configurations of crystalline derivatives, such as 4i (2-iodobenzoyl-substituted carboxamide) .
- NMR Analysis : Use NOESY or coupling constants to infer stereochemical relationships in solution .
Q. What are common challenges in isolating pure isomers of tetrahydroquinoline-carboxamides?
- Methodology :
- Regioselective Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor one isomer. For example, intramolecular cyclization of N,N'-di(3-chloro-2-hydroxypropyl) derivatives yields bis-tetrahydroquinoline products with controlled regiochemistry .
- Chromatographic Techniques : Use gradient elution on silica gel or reverse-phase columns to resolve mixtures of diastereomers (e.g., 62% yield of inseparable diastereomers reported in ) .
Advanced Research Questions
Q. How do catalyst systems impact the efficiency and sustainability of tetrahydroquinoline synthesis?
- Methodology :
- Comparative Analysis :
| Catalyst | Yield (%) | Reusability | Isomer Control | Reference |
|---|---|---|---|---|
| [NMPH]H₂PO₄ | 85–90 | 5 cycles | Limited | |
| InCl₃ | 75–80 | Non-reusable | Moderate | |
| Fe₂(SO₄)₃ | 70–75 | Partially reusable | Poor |
- Green Metrics : Calculate E-factors or atom economy to compare ionic liquid vs. metal-based catalysts .
Q. What strategies can address contradictions in reaction yields or selectivity across literature methods?
- Methodology :
- Parameter Screening : Systematically vary temperature, solvent (e.g., DCM vs. MeCN), and catalyst loading to identify optimal conditions. For example, IBX-mediated reactions require strict anhydrous conditions to avoid side reactions .
- Mechanistic Studies : Use DFT calculations or kinetic isotopic effects to probe rate-determining steps. Conflicting data on cis/trans ratios may arise from competing pathways (e.g., radical vs. polar mechanisms) .
Q. How can researchers optimize the functionalization of the tetrahydroquinoline core for drug discovery?
- Methodology :
- Late-Stage Diversification : Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki reactions on brominated derivatives like 6-bromo-2-oxo-tetrahydroquinoline-4-carboxylic acid) .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates (e.g., Boc-protected tetrahydroquinoline-2-carboxylic acid) for sequential functionalization .
Q. What analytical methods are critical for validating the purity of tetrahydroquinoline-carboxamides?
- Methodology :
- LC-MS/MS : Detect trace impurities (<0.1%) in derivatives like N-(3-cyano-4-fluorophenyl)-tetrahydroisoquinoline-carboxamide .
- Elemental Analysis : Confirm stoichiometry for novel compounds (e.g., C₁₃H₁₁N₃O₂S with MW 273.31) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for compounds intended for high-temperature reactions .
Data Contradiction Analysis
Q. Why do some synthetic methods report high yields but poor isomer control?
- Resolution :
- Catalyst Specificity : Metal catalysts (e.g., InCl₃) may favor kinetic over thermodynamic products, leading to isomer mixtures. Ionic liquids ([NMPH]H₂PO₄) provide milder conditions but lack stereochemical control .
- Reaction Pathway : Radical-mediated cyclizations (e.g., using radical cation salts) often produce racemic mixtures, whereas polar mechanisms (e.g., acid-catalyzed cyclizations) may enhance selectivity .
Q. How can conflicting data on catalyst reusability be reconciled?
- Resolution :
- Leaching Tests : Quantify metal ion leaching (via ICP-MS) in reused ionic liquids. Activity loss in [NMPH]H₂PO₄ after 5 cycles correlates with phosphate group degradation .
- Operational Stability : Compare batch vs. flow reactors; continuous systems may improve catalyst longevity for Fe-based systems .
Methodological Recommendations
- Synthesis : Prioritize ionic liquid catalysts for scalable, eco-friendly routes but supplement with chiral auxiliaries for isomer control.
- Characterization : Combine XRD and advanced NMR to resolve stereochemical ambiguities.
- Optimization : Use DoE (Design of Experiments) to map reaction landscapes and mitigate yield/selectivity contradictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
